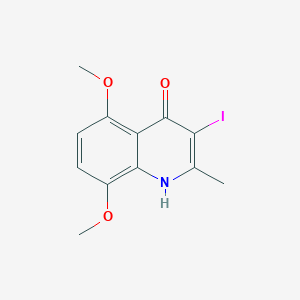
Methyl 3-bromo-2-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of methyl 2-oxovalerate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as methyl tert-butyl ether, and the mixture is stirred at room temperature for 48 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-oxopentanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions.
Comparación Con Compuestos Similares
Methyl 3-bromo-2-oxopentanoate can be compared with other similar compounds, such as:
Methyl 3-chloro-2-oxopentanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Methyl 3-iodo-2-oxopentanoate: Contains an iodine atom, which makes it more reactive than the brominated version.
Methyl 3-bromo-4-oxopentanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
This compound is unique due to its specific reactivity profile, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H9BrO3 |
|---|---|
Peso molecular |
209.04 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C6H9BrO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
IIPWPHRHDCHRQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
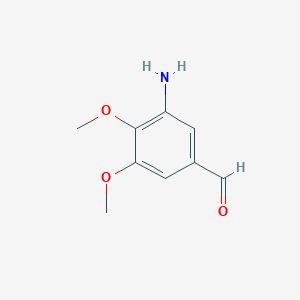
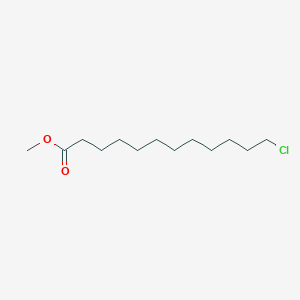
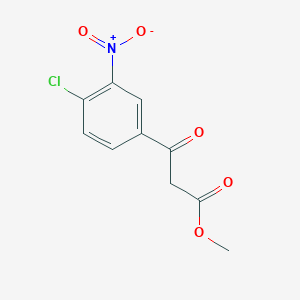




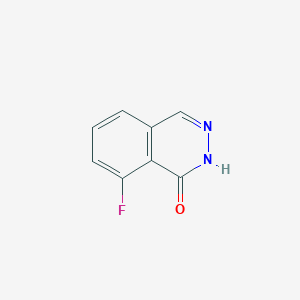


![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
